1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)-
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Overview
Description
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- exerts its effects involves interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to receptors, altering their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
- 1-(2-(Trifluoromethyl)phenyl)imidazole
- Trifluoromethyl phenyl sulfone
- Triazole derivatives
Uniqueness: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (S)- is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and stability, making it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
1335738-09-4 |
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Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(2S)-1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
InChI Key |
MBSQCJRYAIIWCP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1C(F)(F)F)N |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
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